molecular formula C11H12Cl2N2O3 B1474330 2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid CAS No. 1148027-04-6

2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid

Cat. No.: B1474330
CAS No.: 1148027-04-6
M. Wt: 291.13 g/mol
InChI Key: NGPBMSKASGMXOX-BQYQJAHWSA-N
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Description

2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid is a synthetic small molecule of interest in biochemical and pharmacological research. Its structure, featuring dichloro, cyano, and acrylic acid moieties, is characteristic of compounds that act as covalent enzyme inhibitors . The acrylamide group can act as an electrophilic warhead, potentially forming covalent bonds with nucleophilic cysteine thiols in the active sites of target enzymes . This mechanism is central to the activity of several DHHC protein acyltransferase inhibitors, such as the related compound cyanomyracrylamide (CMA), highlighting the value of this chemical scaffold in probing protein acylation . Furthermore, the cyclohexyl component may contribute to target specificity and influence the compound's pharmacokinetic properties. Researchers are investigating this compound for its potential application in studying skin-related processes. Structural analogs containing cyano and cyclohexyl groups have demonstrated significant activity in pre-clinical models for dermatological conditions, showing promise as inhibitors of key enzymes and pathways involved in skin inflammation and aging . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2,3-dichloro-4-[(1-cyanocyclohexyl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-7(8(13)10(17)18)9(16)15-11(6-14)4-2-1-3-5-11/h1-5H2,(H,15,16)(H,17,18)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPBMSKASGMXOX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C(=C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#N)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid (CAS# 1148027-04-6) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂Cl₂N₂O
  • Molecular Weight : 291.13 g/mol
  • Structure : The compound features a dichlorinated acrylic acid backbone with a cyano and cyclohexylcarbamoyl substituent, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds structurally similar to 2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid exhibit significant anticancer properties. For example, studies on related acrylic acid derivatives have shown inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundMechanism of ActionTarget Cancer TypeReference
2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acidInduces apoptosisBreast cancer
Related acrylic acidsInhibits cell cycle progressionColon cancer

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity could be beneficial in treating chronic inflammatory diseases.

The precise mechanism by which 2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the dichlorinated structure enhances its ability to interact with biological targets, potentially affecting signaling pathways involved in cell growth and inflammation.

Case Studies

  • Breast Cancer Study :
    A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally or functionally related acrylic acid derivatives. Key differences in substituents, reactivity, and hazards are highlighted below.

Table 1: Comparative Analysis of Acrylic Acid Derivatives

Compound Name Molecular Formula Key Functional Groups Common Uses Hazards (Based on Analogous Structures)
Acrylic Acid C₃H₄O₂ Carboxylic acid, vinyl group Polymers, coatings, adhesives Severe skin/eye irritation, respiratory toxicity
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ Catechol, carboxylic acid Antioxidants, supplements, cosmetics Low acute toxicity; irritant at high doses
Target Compound Likely C₁₁H₁₁Cl₂N₂O₃ Dichloro, cyano, carbamoyl Research intermediate, agrochemicals Potential acute toxicity (cyanide release risk)

Key Findings

Reactivity and Stability: The dichloro and cyano groups in the target compound increase electrophilicity compared to unsubstituted acrylic acid, enhancing its reactivity in nucleophilic substitutions. This contrasts with caffeic acid, where hydroxyl groups dominate redox-related behavior .

Toxicity Profile: Acrylic acid exhibits acute respiratory and dermal hazards (RfC: 0.001 mg/m³ ). Caffeic acid, with antioxidant properties, shows lower toxicity but may act as a pro-oxidant at elevated concentrations .

Applications :

  • Unlike acrylic acid’s industrial dominance in polymer production , the target compound’s niche structure aligns with specialized uses, such as enzyme inhibition (similar to carbamoyl-containing agrochemicals) or as a synthetic intermediate.

Environmental Impact :

  • The target compound’s chlorine content raises concerns about bioaccumulation and aquatic toxicity, akin to chlorinated acrylates. This contrasts with caffeic acid, which is biodegradable and naturally occurring .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid typically follows a convergent approach involving:

  • Formation of the cyano-substituted cyclohexylcarbamoyl intermediate.
  • Construction of the acrylic acid backbone.
  • Introduction of the dichloro substituents at the 2 and 3 positions of the acrylic acid.

This modular strategy allows for precise control over each functional group installation.

Preparation of the Cyano-Cyclohexylcarbamoyl Intermediate

A key intermediate, 1-cyano-cyclohexylamine, is synthesized by nucleophilic substitution of cyclohexylamine with acrylonitrile under controlled conditions. This intermediate is then subjected to carbamoylation, typically via reaction with an isocyanate or carbamoyl chloride derivative, to yield the cyclohexylcarbamoyl moiety bearing the cyano group.

Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Cyclohexylamine + acrylonitrile, reflux in ethanol or suitable solvent 75-85 Controlled temperature to avoid polymerization
Carbamoylation Reaction with carbamoyl chloride or isocyanate, base (e.g., triethylamine), 0-25°C 70-80 Anhydrous conditions to prevent hydrolysis

This intermediate serves as the nucleophile in the subsequent acrylic acid derivative formation.

Formation of the Acrylic Acid Backbone

The acrylic acid portion is constructed by condensation reactions involving malonic acid derivatives or substituted cinnamic acids. For related compounds such as 3-(3-cyanophenyl)acrylic acid, malonic acid and substituted benzaldehydes are reacted in pyridine with piperidine as a catalyst at elevated temperatures (around 100°C), yielding the acrylic acid framework with high efficiency (around 80% yield).

For the dichloro substitution at the 2,3-positions, halogenation of the acrylic acid intermediate is performed using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to selectively introduce chlorine atoms.

Typical Halogenation Conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Sulfuryl chloride CCl4 or CH2Cl2 0-25°C 1-3 hours 65-75 Selective dichlorination
N-Chlorosuccinimide Acetonitrile Room temp 2-4 hours 60-70 Mild conditions, less side reactions

Coupling of the Intermediate with the Acrylic Acid Derivative

The final step involves coupling the cyano-cyclohexylcarbamoyl intermediate with the dichloro-substituted acrylic acid. This can be achieved via amide bond formation using coupling agents such as carbodiimides (e.g., EDCI or DCC) in the presence of catalytic amounts of DMAP in anhydrous solvents like dichloromethane or DMF.

Coupling Reaction Conditions:

Reagents Solvent Temperature Time Yield (%) Notes
EDCI, DMAP DCM or DMF 0-25°C 12-24 hours 70-85 Anhydrous, inert atmosphere preferred

Purification is typically done by recrystallization or chromatography to obtain the pure 2,3-dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Key Notes
1 Formation of 1-cyano-cyclohexylamine Cyclohexylamine + acrylonitrile, reflux in ethanol 75-85 Controlled temperature
2 Carbamoylation Carbamoyl chloride + base, 0-25°C 70-80 Anhydrous conditions
3 Acrylic acid backbone synthesis Malonic acid + aldehyde, pyridine, piperidine, 100°C ~80 High efficiency
4 Dichlorination Sulfuryl chloride or NCS, 0-25°C 60-75 Selective halogenation
5 Coupling (amide bond formation) EDCI/DMAP, DCM or DMF, 0-25°C 70-85 Anhydrous, inert atmosphere

Research Findings and Analysis

  • The use of malonic acid condensation for acrylic acid backbone formation is well-established, providing yields around 80% with high stereoselectivity for the (E)-isomer.
  • Dichlorination with sulfuryl chloride is preferred for selective 2,3-dichloro substitution, avoiding over-chlorination or side reactions.
  • Carbamoylation and coupling steps require strict anhydrous and inert conditions to avoid hydrolysis and side reactions, which can significantly affect yield and purity.
  • The cyano group introduction via nucleophilic substitution is efficient but requires careful control to prevent polymerization or side reactions.
  • Overall, the multi-step synthesis demands careful optimization of each step to maximize yield and purity of the final compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid
Reactant of Route 2
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